N-(2-methyl-4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
Overview
Description
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is fused with a carboxamide group and substituted with a 2-methyl-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 4-position, forming 2-methyl-4-nitrophenyl.
Quinoline Formation: The nitrated compound is then subjected to a cyclization reaction with an appropriate reagent to form the quinoline ring system.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of quinoline N-oxides.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core structure.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound’s unique chemical properties make it suitable for use as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, leading to its antimicrobial effects. The nitro group can also undergo bioreduction, generating reactive intermediates that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler quinoline derivative without the nitro and carboxamide groups.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Nitroquinoline: Quinoline derivatives with nitro groups at various positions.
Uniqueness
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is unique due to the combination of its 2-methyl-4-nitrophenyl substitution and the carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-11-14(20(22)23)8-9-15(12)18-17(21)19-10-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESMGDYEHFPAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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